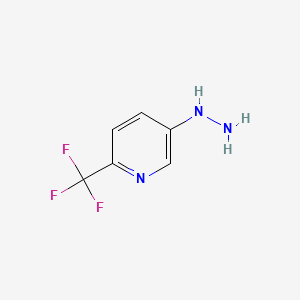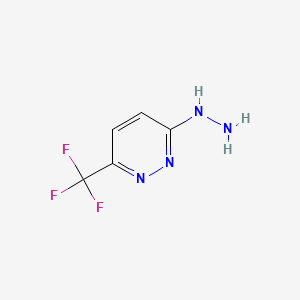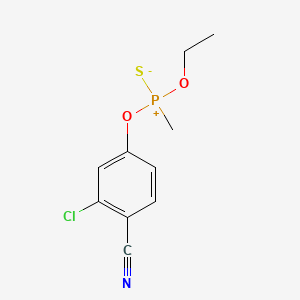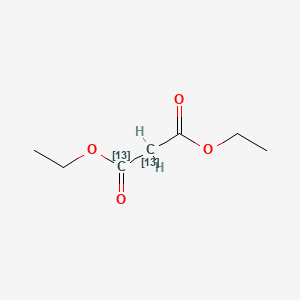![molecular formula C13H17F2NO B580357 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine CAS No. 1206540-49-9](/img/structure/B580357.png)
4-[(Benzyloxy)methyl]-3,3-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzyloxy)methyl]-3,3-difluoropiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the benzyloxy group and the difluoromethyl group in this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under basic conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)methyl]-3,3-difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and the difluoromethyl group contribute to the compound’s binding affinity and specificity. The piperidine ring provides a scaffold for the compound’s interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Methoxy)methyl]-3,3-difluoropiperidine: Similar structure but with a methoxy group instead of a benzyloxy group.
4-[(Benzyloxy)methyl]-3,3-dichloropiperidine: Similar structure but with dichloromethyl group instead of difluoromethyl group.
Uniqueness
4-[(Benzyloxy)methyl]-3,3-difluoropiperidine is unique due to the presence of both the benzyloxy group and the difluoromethyl group. These functional groups impart distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3,3-difluoro-4-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)10-16-7-6-12(13)9-17-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSUJYURQPBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1COCC2=CC=CC=C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


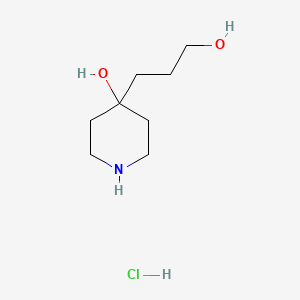

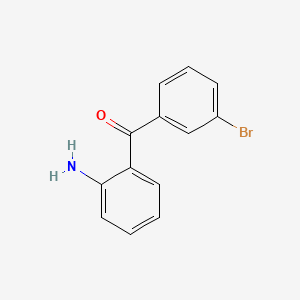
![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)

![2-[3-(Oxiran-2-yl)phenyl]oxirane](/img/structure/B580286.png)


